

Physical properties of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

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Compound of Interest

Compound Name: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Cat. No.: B1345362

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Technical Guide: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a substituted aromatic alkene derivative. Its chemical structure, featuring a bromo-substituted butene chain attached to a carboethoxyphenyl group, suggests its potential as a versatile intermediate in organic synthesis. This document provides a summary of the available technical information for this compound.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical property data in publicly accessible scientific literature and databases for **2-Bromo-4-(4-carboethoxyphenyl)-1-butene**. However, based on its chemical structure, some general properties can be inferred. The presence of the bromoalkene and the ethyl ester functionalities would classify it as a relatively non-polar molecule, likely soluble in common organic solvents and with limited solubility in water.

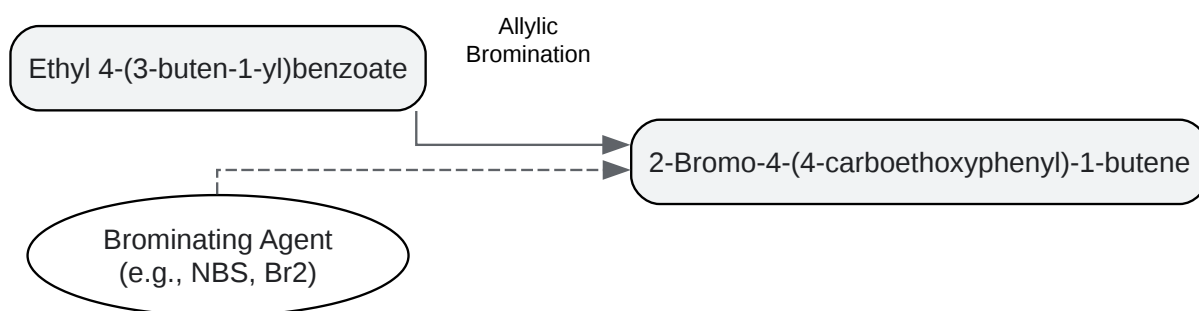
For reference and identification purposes, the following table summarizes the basic chemical identifiers for this compound.

Identifier	Value
CAS Number	731772-91-1
Molecular Formula	C ₁₃ H ₁₅ BrO ₂
Synonyms	Benzoic acid, 4-(3-bromo-3-buten-1-yl)-, ethyl ester ^[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** are not readily available in published literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

A potential synthetic pathway could involve the reaction of a suitable precursor, such as ethyl 4-(3-buten-1-yl)benzoate, with a brominating agent. This conceptual workflow is illustrated in the diagram below. It is important to note that this represents a theoretical pathway and would require experimental validation and optimization.



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Caption: Conceptual synthetic pathway for **2-Bromo-4-(4-carboethoxyphenyl)-1-butene**.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or associated signaling pathways of **2-Bromo-4-(4-carboethoxyphenyl)-1-butene**. Its structural motifs, however, are present in various biologically active molecules, suggesting that this compound could be a valuable building block in the synthesis of novel therapeutic agents. Further research is required to explore its potential pharmacological properties.

Conclusion

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a chemical compound with potential applications in synthetic organic chemistry. The lack of available data on its physical properties, specific synthesis protocols, and biological activity highlights an opportunity for further research to characterize this molecule and explore its potential uses, particularly in the fields of medicinal chemistry and materials science. Researchers interested in this compound would need to undertake foundational research to establish its properties and potential applications.

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References

- 1. 2-BROMO-4-(4-CARBOETHOXYPHENYL)-1-BUTENE | 731772-91-1 [amp.chemicalbook.com]
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